Tert-butyl 2-formylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by its piperidine ring structure, which is substituted with a formyl group and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by formylation at the 2-position. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then subjected to formylation using reagents such as ethyl formate or formic acid in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Tert-butyl 2-carboxypiperidine-1-carboxylate.
Reduction: Tert-butyl 2-hydroxymethylpiperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-formylpiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting the central nervous system. Its piperidine ring is a common motif in many bioactive molecules, making it a useful intermediate in drug discovery .
Industry: The compound is also used in the production of fine chemicals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-formylpiperidine-1-carboxylate is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target or pathway but serves as a precursor to bioactive molecules. The formyl group and the piperidine ring can undergo various transformations, leading to the formation of compounds with specific biological activities .
Comparison with Similar Compounds
- Tert-butyl 4-formylpiperidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate
Comparison: Tert-butyl 2-formylpiperidine-1-carboxylate is unique due to the position of the formyl group on the piperidine ring. This positional difference can significantly impact the reactivity and the types of reactions the compound can undergo. For example, tert-butyl 4-formylpiperidine-1-carboxylate has the formyl group at the 4-position, which may lead to different reactivity patterns and applications .
Properties
IUPAC Name |
tert-butyl 2-formylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNDGAGWQPGYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935747 | |
Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157634-02-1 | |
Record name | 1,1-Dimethylethyl 2-formyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157634-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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